molecular formula C16H20N2O2 B1219464 Diaminodiphenoxybutane CAS No. 6245-50-7

Diaminodiphenoxybutane

Cat. No.: B1219464
CAS No.: 6245-50-7
M. Wt: 272.34 g/mol
InChI Key: LAFZPVANKKJENB-UHFFFAOYSA-N
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Description

It is characterized by the presence of two primary amine groups attached to aromatic rings, connected by a butane chain through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diaminodiphenoxybutane typically involves the reaction of 4-nitrophenol with 1,4-dibromobutane, followed by reduction of the nitro groups to amines. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) for the initial ether formation step. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of cation exchange resins and optimized reaction temperatures (60-180°C) and times (2-16 hours) can further improve the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Diaminodiphenoxybutane undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to nitroso or nitro groups under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced back to amines using reducing agents like hydrogen gas and palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Nitration with concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amine groups.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Diaminodiphenoxybutane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of polymers and advanced materials.

    Biology: Investigated for its potential effects on biological systems, including its impact on retinal function in animal studies.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, stabilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diaminodiphenoxybutane involves its interaction with biological molecules through its amine groups. These groups can form hydrogen bonds and ionic interactions with proteins and nucleic acids, potentially affecting their structure and function. The compound may also participate in redox reactions, influencing cellular oxidative states .

Comparison with Similar Compounds

    1,4-Diaminobutane (Putrescine): A naturally occurring diamine involved in cellular metabolism.

    1,6-Diaminohexane (Hexamethylenediamine): Used in the production of nylon and other polyamides.

    4,4’-Diaminodiphenylmethane: Used in the production of polyurethane foams and epoxy resins.

Uniqueness: Diaminodiphenoxybutane is unique due to its ether linkages connecting the aromatic rings, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other diamines and contributes to its specific applications in various fields .

Properties

IUPAC Name

4-[4-(4-aminophenoxy)butoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h3-10H,1-2,11-12,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFZPVANKKJENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCCCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75795-90-3 (di-hydrochloride)
Record name Diaminodiphenoxybutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40211491
Record name Diaminodiphenoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6245-50-7
Record name Diaminodiphenoxybutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diaminodiphenoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(TETRAMETHYLENEDIOXY)DIANILINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Diaminodiphenoxybutane impact vision in animal models?

A1: Studies in rats [] and dogs [] have shown that this compound negatively affects the visual system. Research using electroretinography (ERG) and visually evoked potentials (VEP) in rats demonstrated that this compound administration caused dose-dependent decreases in signal amplitude and increased signal latency, indicating disruption of retinal and visual pathway function []. These findings suggest that this compound exhibits retinotoxic effects.

Q2: What methods were used to study the effects of this compound on the visual system in rats?

A2: Researchers developed a method for recording ERGs and VEPs in unrestrained rats []. This involved chronically implanting electrodes in the sclera and visual cortex. Using a slip ring system, they could record responses to light stimulation without restricting the animals' movement. This technique allowed for the assessment of this compound's effects on visual function over extended periods and demonstrated its utility for evaluating drug-induced visual toxicity.

Q3: Are there other compounds known to cause similar visual toxicity?

A3: Yes, research comparing the toxic effects of this compound, quinine, and ethambutol on the visual system of conscious dogs has been conducted []. This suggests that these three compounds may share similar mechanisms of action regarding their visual toxicity, or that their individual mechanisms converge on a common pathway leading to visual impairment. Further research is needed to elucidate the precise relationships between the effects of these compounds.

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